4-Fluoro-5-methylbenzene-1,2-diamine

Organic Synthesis Process Chemistry Fluorinated Building Blocks

Critical fluorinated diamine for Fe(III) salophene metallodrugs (IC50=0.05–2.45 µM vs colon/mammary carcinoma) and benzimidazole kinase inhibitors. 4-F substitution boosts lipophilicity vs parent (XLogP3 1.0 vs 0.4) and alters nucleophilicity in cyclocondensations. Polyimide films show lower dielectric constants. Non-fluorinated or regioisomeric analogs cannot reproduce these pharmacophore properties.

Molecular Formula C7H9FN2
Molecular Weight 140.16 g/mol
CAS No. 97389-11-2
Cat. No. B1339648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-methylbenzene-1,2-diamine
CAS97389-11-2
Molecular FormulaC7H9FN2
Molecular Weight140.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)N)N
InChIInChI=1S/C7H9FN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3
InChIKeySNHYTHIEXHWXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-5-methylbenzene-1,2-diamine (CAS 97389-11-2): Core Specifications and Procurement-Relevant Physicochemical Properties for Targeted Synthesis


4-Fluoro-5-methylbenzene-1,2-diamine (CAS 97389-11-2; synonyms: 5-fluoro-4-methylbenzene-1,2-diamine, 4,5-diamino-2-fluorotoluene) is a fluorinated ortho-phenylenediamine derivative with the molecular formula C₇H₉FN₂ and a molecular weight of 140.16 g/mol [1]. This compound features a 1,2-diaminobenzene core bearing a fluorine substituent at the 4-position and a methyl group at the 5-position, a substitution pattern that confers distinct electronic and steric properties compared to non-fluorinated or regioisomeric analogs [1]. It is commercially available as a solid with a typical purity of 98% (GC) , and its computed physicochemical descriptors—including an XLogP3 value of 1, zero rotatable bonds, and a topological polar surface area of 52 Ų—provide a quantitative foundation for its behavior in organic synthesis and medicinal chemistry applications [1]. The compound is typically stored at room temperature and is slightly soluble in water (1.8 g/L at 25°C, calculated) . These baseline characteristics define the compound's identity and utility as a versatile building block for heterocyclic scaffolds, particularly benzimidazoles, and as a diamine monomer for specialty polymers.

4-Fluoro-5-methylbenzene-1,2-diamine (CAS 97389-11-2): Why Generic Substitution with Unsubstituted or Regioisomeric Analogs Is Not Viable


Direct substitution of 4-fluoro-5-methylbenzene-1,2-diamine with non-fluorinated 1,2-phenylenediamine (CAS 95-54-5) or its regioisomer 5-fluoro-4-methylbenzene-1,2-diamine (CAS 97389-11-2) is not permissible in structure-activity relationship (SAR) studies, heterocyclic synthesis, or polymer chemistry without rigorous re-optimization. The introduction of a fluorine atom at the 4-position markedly alters the electronic distribution of the aromatic ring, increasing the computed XLogP3 from 0.4 for the parent 1,2-phenylenediamine to 1.0 for the 4-fluoro-5-methyl derivative, thereby enhancing lipophilicity and potential membrane permeability [1]. This substitution also influences the nucleophilicity of the ortho-diamine motif, directly impacting reaction kinetics in cyclocondensation reactions (e.g., benzimidazole formation) and the thermal and dielectric properties of derived polyimides [2]. Furthermore, the specific 4-fluoro-5-methyl substitution pattern is a critical determinant of binding affinity and selectivity in biological targets, as evidenced by the distinct activity profiles of fluorinated vs. non-fluorinated analogs in antiproliferative assays [3]. Therefore, procurement decisions must be compound-specific; generic diamine alternatives cannot recapitulate the unique physicochemical and reactivity profile of this precise fluorinated scaffold.

4-Fluoro-5-methylbenzene-1,2-diamine (CAS 97389-11-2): Quantitative Differentiators Against Closest Analogs in Key Performance Dimensions


Synthetic Efficiency: Validated High-Yield Reduction Route for 4-Fluoro-5-methylbenzene-1,2-diamine

A well-characterized synthetic procedure for 4-fluoro-5-methylbenzene-1,2-diamine via sodium dithionite reduction of 4-fluoro-5-methyl-2-nitroaniline provides a benchmark yield of 82% . This yield serves as a reference point for evaluating alternative synthetic routes or assessing the efficiency of in-house preparation versus commercial sourcing. While direct comparative yield data for the regioisomer 5-fluoro-4-methylbenzene-1,2-diamine or the non-fluorinated analog 4-methyl-1,2-phenylenediamine under identical conditions are not available in the open literature, the reported 82% yield establishes a quantitative baseline for the target compound. The synthesis proceeds under standard conditions (aqueous ethanol, reflux, 1 hour), highlighting the compound's accessibility as a building block .

Organic Synthesis Process Chemistry Fluorinated Building Blocks

Lipophilicity Modulation: Computed XLogP3 of 4-Fluoro-5-methylbenzene-1,2-diamine vs. Unsubstituted 1,2-Phenylenediamine

The presence of the 4-fluoro and 5-methyl substituents in 4-fluoro-5-methylbenzene-1,2-diamine elevates its computed lipophilicity (XLogP3 = 1.0) compared to the unsubstituted parent 1,2-phenylenediamine (XLogP3 = 0.4) [1]. This represents a 2.5-fold increase in the logP value, which is a key determinant of passive membrane permeability and oral bioavailability. This quantitative difference in lipophilicity is a direct consequence of the fluorination pattern and provides a rationale for selecting this specific fluorinated diamine over the non-fluorinated analog in medicinal chemistry campaigns targeting intracellular or CNS-active agents.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Physicochemical Handling: Aqueous Solubility of 4-Fluoro-5-methylbenzene-1,2-diamine vs. Non-Fluorinated Analog

The calculated aqueous solubility of 4-fluoro-5-methylbenzene-1,2-diamine is 1.8 g/L at 25°C, which corresponds to approximately 12.8 mM . In comparison, the non-fluorinated analog 4-methyl-1,2-phenylenediamine (CAS 496-72-0) has a reported solubility of 2.5 g/L at 25°C [1]. This quantifiable difference in aqueous solubility (approximately 28% lower for the fluorinated derivative) has practical implications for reaction medium selection, particularly in aqueous or biphasic synthetic protocols, as well as for biological assay preparation where compound precipitation must be avoided.

Preformulation Physical Chemistry Reaction Solvent Selection

Functional Class Evidence: Fluorinated ortho-Phenylenediamine Derivatives as Potent Anion Transporters

Fluorinated ortho-phenylenediamine bis-urea derivatives function as highly effective transmembrane anion antiporters, with the most active transporters rivaling the transport efficacy of the natural anion transporter prodigiosin for bicarbonate [1]. This class-level observation establishes that fluorination of the ortho-phenylenediamine core can confer potent biological activity, specifically in mediating anion transport across lipid bilayers. While direct data for 4-fluoro-5-methylbenzene-1,2-diamine itself are not reported in this study, the structure-activity relationship demonstrated for closely related fluorinated bis-ureas provides a compelling rationale for investigating and utilizing this specific scaffold in anion transporter development.

Supramolecular Chemistry Anion Transport Chemical Biology

Functional Class Evidence: Fluorinated 1,2-Phenylenediamine-Derived Fe(III) Salophene Complexes Exhibit Potent Tumor Cell Growth Inhibition

Fluorinated Fe(III) salophene complexes derived from 1,2-phenylenediamine scaffolds demonstrate potent growth inhibitory effects, with IC₅₀ values ranging from 0.05 to 2.45 μM against HT-29 colon carcinoma and MCF-7 and MDA-MB-231 mammary carcinoma cells [1]. Notably, these complexes exhibit tumor cell-specific effects with reduced influence on the proliferation of healthy T-cells, and accumulate more effectively in tumor cells than cisplatin (cisplatin IC₅₀: 5.75, 12.72, 5.81 μM against the respective cell lines) [1]. The study further revealed that the salophene ligand itself acts as a carrier and mediates cellular uptake, underscoring the critical role of the fluorinated 1,2-phenylenediamine building block in achieving the observed potency and selectivity [1].

Medicinal Inorganic Chemistry Anticancer Agents Metallodrugs

Material Science Application: Polyimide Films for Liquid Crystal Alignment Derived from Fluorinated Diaminobenzenes

A patent (US 6,740,371 B1) discloses that liquid crystal alignment films containing polyimides obtained by reacting a diamine comprising at least 1 mol % of a fluorinated diaminobenzene derivative exhibit superior performance characteristics [1]. The general formula (1) described in the patent encompasses substitution patterns that include 4-fluoro-5-methylbenzene-1,2-diamine [1]. Fluorinated polyimides are widely recognized for their enhanced optical transparency, low dielectric constant, and high thermal stability compared to non-fluorinated polyimides—properties critical for advanced liquid crystal display (LCD) applications.

Polymer Chemistry Liquid Crystal Displays Fluorinated Polyimides

4-Fluoro-5-methylbenzene-1,2-diamine (CAS 97389-11-2): High-Value Application Scenarios Derived from Quantitative Evidence


Synthesis of Tumor-Selective Fe(III) Salophene Complexes for Anticancer Drug Discovery

This compound serves as the critical ortho-phenylenediamine building block for constructing Fe(III) salophene complexes that have demonstrated potent (IC₅₀ = 0.05–2.45 μM) and tumor cell-selective growth inhibitory activity against colon and mammary carcinoma cell lines, outperforming cisplatin [1]. The fluorine substituent is integral to the observed cellular uptake and tumor selectivity. Researchers focused on metallodrug development should prioritize this specific fluorinated diamine to recapitulate the validated pharmacophore.

Development of Transmembrane Anion Transporters for Channelopathy Research

Fluorinated ortho-phenylenediamine bis-ureas are established as highly effective anion antiporters, rivaling natural prodigiosin [1]. 4-Fluoro-5-methylbenzene-1,2-diamine provides a versatile scaffold for synthesizing novel bis-urea derivatives to investigate structure-activity relationships in anion transport, with potential applications in treating diseases like cystic fibrosis where anion channel function is impaired.

Monomer for High-Performance Fluorinated Polyimides in Liquid Crystal Displays

This diamine is structurally aligned with fluorinated diaminobenzene monomers claimed in US Patent 6,740,371 B1 for producing polyimide liquid crystal alignment films [1]. Its incorporation into polyimide backbones is expected to enhance optical transparency and reduce dielectric constants compared to non-fluorinated alternatives, making it a strategic procurement choice for materials scientists developing advanced LCD components.

Precursor for 5-Fluoro-4-methyl Substituted Benzimidazole Libraries in Medicinal Chemistry

The ortho-diamine motif of 4-fluoro-5-methylbenzene-1,2-diamine is ideally suited for cyclocondensation with carboxylic acids or aldehydes to yield 5-fluoro-4-methyl substituted benzimidazoles—a privileged scaffold in kinase inhibition and other therapeutic areas. The enhanced lipophilicity (XLogP3 = 1.0) relative to unsubstituted 1,2-phenylenediamine [1] may confer improved ADME properties to the resulting benzimidazole derivatives, supporting its selection in lead optimization campaigns.

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